

Spectroscopic Profile of Acetyl Fluoride: A Technical Guide

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Compound of Interest

Compound Name: Acetyl fluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **acetyl fluoride** (CH_3COF). The information is presented to support compound identification, structural elucidation, and quality control in research and development settings. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for reproducibility.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ^1H , ^{13}C , ^{19}F NMR, and IR spectroscopy for **acetyl fluoride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for **Acetyl Fluoride** (CH_3COF)

Parameter	Value	Multiplicity
Chemical Shift (δ)	~ 2.1 ppm	Doublet
Coupling Constant (^2JHF)	6.5 Hz	-

Note: The chemical shift is an approximate value typical for acetyl groups and may vary slightly based on experimental conditions.

Table 2: ^{13}C NMR Data for **Acetyl Fluoride** (CH_3COF)

Carbon Atom	Chemical Shift (δ)	Multiplicity	Coupling Constant
CH_3	~ 32.1 ppm	Quartet	$^2\text{JCF} \approx 3.9$ Hz
C=O	~ 161.0 ppm	Doublet	$^1\text{JCF} \approx 355$ Hz

Note: Chemical shifts and coupling constants are predicted values and can vary. The large one-bond carbon-fluorine coupling constant is a characteristic feature.

Table 3: ^{19}F NMR Data for **Acetyl Fluoride** (CH_3COF)

Parameter	Value	Multiplicity	Reference
Chemical Shift (δ)	$+45.3$ ppm	Quartet	CFCl_3 (0 ppm)
Coupling Constant (^2JFH)	6.5 Hz	-	-

Citation: The ^{19}F NMR data, including the chemical shift and coupling constant, are well-documented in the literature.

Infrared (IR) Spectroscopy

The vibrational spectrum of **acetyl fluoride** is characterized by several distinct absorption bands. The most prominent of these is the very strong carbonyl (C=O) stretch at a high wavenumber, a feature typical of acyl fluorides.

Table 4: Vibrational Assignments for **Acetyl Fluoride** (Gas Phase)

Frequency (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
3034	Medium	$\nu(\text{CH})$	Asymmetric CH ₃ Stretch
2943	Medium	$\nu(\text{CH})$	Symmetric CH ₃ Stretch
1869	Very Strong	$\nu(\text{C=O})$	Carbonyl Stretch
1441	Very Strong	$\delta(\text{CH}_3)$	Asymmetric CH ₃ Bend
1373	Strong	$\delta(\text{CH}_3)$	Symmetric CH ₃ Bend
1185	Very Strong	$\nu(\text{C-C})$	Carbon-Carbon Stretch
1002	Medium	$\rho(\text{CH}_3)$	CH ₃ Rock
853	Strong	$\nu(\text{C-F})$	Carbon-Fluorine Stretch
598	Strong	$\delta(\text{CCO})$	CCO Bend

Citation: These assignments are based on the detailed vibrational analysis performed by J. A. Ramsey and J. A. Ladd in 1968.

Experimental Protocols

The following sections describe generalized protocols for acquiring NMR and IR spectra of **acetyl fluoride**. Due to its low boiling point (20-21°C), handling and sample preparation require special consideration.

NMR Spectroscopy Protocol

2.1.1 Sample Preparation

- Handling: **Acetyl fluoride** is a gas at room temperature and is corrosive. All handling should be performed in a well-ventilated fume hood. The compound can be condensed at low temperatures (e.g., using a dry ice/acetone bath) for transfer.

- Solvent: Use an appropriate deuterated solvent (e.g., CDCl_3 , acetone- d_6) in a 5 mm NMR tube.
- Procedure: A known amount of the condensed **acetyl fluoride** can be distilled directly into a pre-weighed, cold NMR tube containing the deuterated solvent. Alternatively, a solution can be prepared in a cold flask and transferred to the NMR tube. The tube must be sealed properly to prevent evaporation.
- Concentration: Aim for a concentration of 10-50 mM for ^1H NMR and 50-200 mM for ^{13}C NMR for optimal signal-to-noise.

2.1.2 Data Acquisition (^{19}F NMR Example)

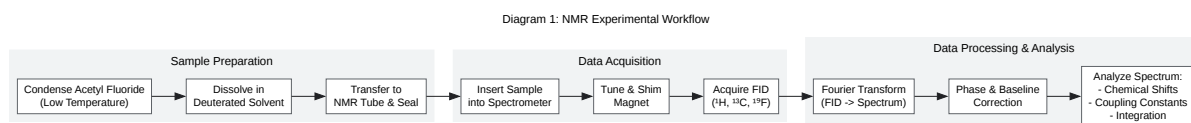
- Spectrometer: A standard NMR spectrometer (e.g., 400 MHz) equipped with a fluorine-capable probe.
- Pulse Program: A standard single-pulse experiment is typically sufficient. For quantitative measurements, an inverse-gated proton decoupling pulse program (e.g., zgfhig on Bruker systems) should be used to suppress the Nuclear Overhauser Effect (NOE).
- Acquisition Parameters:
 - Spectral Width (SW): A range of at least 200 ppm is recommended to ensure all fluorine signals are captured.
 - Transmitter Frequency Offset (O1P): Centered on the expected chemical shift of the acyl fluoride ($\sim +45$ ppm).
 - Number of Scans (NS): 16 to 64 scans are generally adequate, depending on the sample concentration.
 - Relaxation Delay (D1): For quantitative analysis, a delay of at least 5 times the longest T_1 relaxation time of the fluorine nucleus is crucial. A starting value of 2-5 seconds is common.
 - Acquisition Time (AQ): Typically 1-2 seconds.

IR Spectroscopy Protocol (Gas Phase)

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is required.
- Sample Preparation:
 1. Evacuate the gas cell to remove air and moisture.
 2. Introduce a small amount of **acetyl fluoride** gas into the cell. The pressure can be monitored with a manometer to ensure an appropriate sample concentration for analysis.
- Data Acquisition:
 1. Collect a background spectrum of the empty, evacuated gas cell.
 2. Collect the sample spectrum with **acetyl fluoride** in the cell.
 3. The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

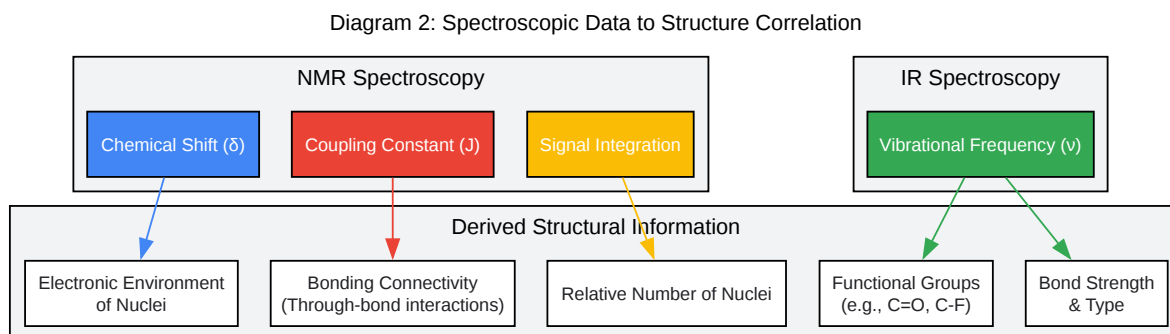
Visualizations

The following diagrams illustrate the flow of information in spectroscopic experiments and the relationship between the acquired data and the molecular structure of **acetyl fluoride**.



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Diagram 1: Generalized workflow for NMR spectroscopy.



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Diagram 2: Correlation of data and structural insights.

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